4-(Benzyloxy)-5-bromopyridin-2-amine
Overview
Description
4-(Benzyloxy)-5-bromopyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a benzyloxy group at the fourth position, a bromine atom at the fifth position, and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromopyridin-2-amine typically involves a multi-step processThe bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride . The subsequent amination can be carried out using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride.
Amination: Ammonia or primary amines in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridines
- N-oxides
- Dehalogenated pyridines
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
4-(Benzyloxy)-5-bromopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromopyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- 4-(Benzyloxy)pyridine
- 5-Bromopyridin-2-amine
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness: 4-(Benzyloxy)-5-bromopyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-4-phenylmethoxypyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-7-15-12(14)6-11(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGWPFHOAJYJIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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